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Compound of Interest

Compound Name:
3-(2-hydroxy-6-methylquinolin-3-

yl)propanoic acid

CAS No.: 1017249-91-0

Cat. No.: B6524647

Get Quote

Executive Summary & Retrosynthetic Analysis
Target Molecule: 6-Methylquinoline-3-propanoic acid Molecular Formula: C₁₃H₁₃NO₂ CAS

Registry Number: (Analogous to 91-62-3 for core) Primary Application: Pharmaceutical

intermediate (e.g., Thromboxane receptor antagonists, HDAC inhibitors).

The synthesis of 6-methylquinoline-3-propanoic acid presents a classic challenge in

heterocyclic chemistry: functionalizing the pyridine ring of the quinoline system at the 3-position

while maintaining a specific substitution (methyl) on the benzenoid ring at the 6-position.

Direct electrophilic substitution at the 3-position of quinoline is difficult due to the electron-

deficient nature of the pyridine ring. Therefore, the most robust strategies rely on de novo ring

construction or functional group interconversion of pre-functionalized 3-halo or 3-formyl

quinolines.

Retrosynthetic Logic
We identify two primary disconnections:
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C2–C3 Bond Formation (Cyclization): Constructing the pyridine ring from an aniline

precursor via Vilsmeier-Haack formylation.

Side Chain Extension: Extending a C1 unit (aldehyde) to a C3 unit (propanoic acid) via

Knoevenagel condensation and reduction.
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Figure 1: Retrosynthetic analysis showing the Meth-Cohn cyclization pathway.[1]
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Pathway A: The Meth-Cohn Vilsmeier-Haack Route
(Industrial Standard)
This is the most scalable and cost-effective route. It utilizes the Meth-Cohn synthesis, which

converts acetanilides directly into 2-chloro-3-formylquinolines. This intermediate provides a

"handle" (aldehyde) for chain extension and a chlorine atom that can be removed later.

Step 1: Synthesis of 2-Chloro-6-methylquinoline-3-
carbaldehyde
This step constructs the quinoline core. The reaction between the acetanilide and the Vilsmeier

reagent (DMF/POCl₃) is highly regioselective.

Reagents:

-(4-methylphenyl)acetamide, POCl₃, DMF.

Mechanism: The amide oxygen attacks the Vilsmeier reagent (chloroiminium ion), forming an

intermediate that undergoes intramolecular electrophilic aromatic substitution.

Protocol:

Preparation: In a dry flask under N₂, cool DMF (3.0 eq) to 0°C. Add POCl₃ (7.0 eq) dropwise.

Stir for 30 min to form the Vilsmeier reagent (white slurry).

Addition: Add

-(p-tolyl)acetamide (1.0 eq) portion-wise.

Cyclization: Heat the mixture to 75–80°C for 4–6 hours. Evolution of HCl gas will occur

(scrubber required).

Quench: Pour the viscous reaction mixture onto crushed ice/water with vigorous stirring. The

iminium salt hydrolyzes to precipitate the aldehyde.

Purification: Filter the yellow solid, wash with water, and recrystallize from ethyl

acetate/hexane.
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Yield: Typically 65–75%.

Step 2: Knoevenagel Condensation
The aldehyde is extended to the acrylic acid derivative.

Reagents: Malonic acid, Pyridine, Piperidine (cat).

Reaction:

Protocol:

Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (1.0 eq) and malonic acid (1.5 eq) in

pyridine (5–10 volumes).

Add catalytic piperidine (0.1 eq).

Reflux (100–115°C) for 3–5 hours until CO₂ evolution ceases.

Cool and pour into dilute HCl (to neutralize pyridine).

Filter the precipitated 3-(2-chloro-6-methylquinolin-3-yl)acrylic acid.

Step 3: Simultaneous Reduction and Dechlorination
This is the critical "telescoped" step. We need to reduce the alkene and remove the 2-chloro

substituent to yield the target 6-methylquinoline-3-propanoic acid.

Reagents: H₂ (balloon or 30 psi), 10% Pd/C, Methanol, Sodium Acetate (or MgO).

Chemistry: Pd/C catalyzes both the hydrogenation of the double bond and the

hydrogenolysis of the C–Cl bond. The base is essential to neutralize the HCl formed,

preventing poisoning of the catalyst and protonation of the quinoline nitrogen.

Protocol:

Suspend the acrylic acid derivative in Methanol.

Add Sodium Acetate (2.0 eq) and 10% Pd/C (10 wt% loading).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6524647?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stir under H₂ atmosphere at RT or slightly elevated temperature (40°C) for 12 hours.

Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate.

Acidify to pH 4–5 to precipitate the free acid.

Pathway B: The Heck Coupling Route (Catalytic
Approach)
This route is preferred if 3-bromo-6-methylquinoline is available or if avoiding POCl₃ is

necessary. It offers higher atom economy in the coupling step but requires a more expensive

catalyst.

Step 1: Heck Coupling
Coupling 3-bromo-6-methylquinoline with an acrylate ester.

Reagents: 3-Bromo-6-methylquinoline, Methyl acrylate, Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF.

Reaction:

Protocol:

Combine aryl bromide (1.0 eq), methyl acrylate (1.2 eq), Pd(OAc)₂ (5 mol%), and ligand in

DMF.

Heat to 100°C under Argon for 12 hours.

Workup: Dilute with water, extract with EtOAc. Purify via flash chromatography.

Step 2: Hydrogenation and Hydrolysis
Hydrogenation: H₂, Pd/C in MeOH (reduces alkene).

Hydrolysis: LiOH in THF/H₂O (cleaves methyl ester to acid).

Comparative Analysis of Pathways
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Feature
Pathway A: Meth-Cohn
(Vilsmeier)

Pathway B: Heck Coupling

Starting Material p-Toluidine (Cheap, Abundant)
3-Bromo-6-methylquinoline

(Expensive/Synthetic)

Reagents POCl₃, DMF, Malonic Acid Pd catalyst, Acrylates

Scalability High (Kg scale established)
Moderate (Catalyst cost limits

scale)

Safety Profile Hazardous (POCl₃, HCl gas) Moderate (Heavy metals)

Step Count 3 (Acetylation included) 2 (If bromide available)

Overall Yield ~40–50% ~60–70% (from bromide)

Mechanism Visualization (Meth-Cohn)
The formation of the 2-chloro-3-formylquinoline is the most complex mechanistic step.

Vilsmeier Reagent Formation
(DMF + POCl3 -> Chloroiminium)

Amide Attack
(Acetanilide attacks Iminium)

Cyclization
(Electrophilic attack on Ring)

Aromatization & Chlorination
(Loss of H2O, Cl- addition)
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Figure 2: Simplified mechanistic flow of the Meth-Cohn quinoline synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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